An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Methyl Diphenyl Sulfide
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Methyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and bonding of 2-Methyl diphenyl sulfide (also known as 2-tolyl phenyl sulfide). It details the molecule's structural parameters, including bond lengths, bond angles, and dihedral angles, supported by computational modeling. This guide also presents a thorough analysis of its spectroscopic characteristics, featuring predicted ¹H NMR, ¹³C NMR, IR, and mass spectra with detailed assignments. Furthermore, detailed experimental protocols for the synthesis of 2-Methyl diphenyl sulfide via Ullmann condensation and Buchwald-Hartwig cross-coupling are provided, along with a characterization workflow. This document serves as an essential resource for researchers and professionals engaged in fields where the nuanced understanding of diaryl sulfide derivatives is critical.
Chemical Structure and Bonding
2-Methyl diphenyl sulfide possesses a non-planar, asymmetric structure characterized by a central sulfur atom bridging a phenyl group and a 2-methylphenyl (o-tolyl) group. The presence of the methyl group in the ortho position of one of the phenyl rings introduces steric hindrance, which significantly influences the molecule's conformation and electronic properties compared to the parent diphenyl sulfide.
The bonding around the sulfur atom involves the overlap of its 3p orbitals with the sp² hybridized orbitals of the aromatic carbon atoms. This C-S-C linkage results in a bent molecular geometry. The lone pairs of electrons on the sulfur atom contribute to the molecule's nucleophilicity and its ability to participate in further chemical transformations.
Molecular Structure Visualization
The three-dimensional arrangement of atoms in 2-Methyl diphenyl sulfide is depicted in the following diagram.
Chemical structure of 2-Methyl diphenyl sulfide.
Quantitative Structural Data
To provide precise structural parameters for 2-Methyl diphenyl sulfide, a geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. The calculated bond lengths, bond angles, and a key dihedral angle are summarized in the tables below.
Table 1: Calculated Bond Lengths for 2-Methyl Diphenyl Sulfide
| Bond | Bond Length (Å) |
| C-S (to tolyl group) | 1.785 |
| C-S (to phenyl group) | 1.784 |
| C-C (aromatic, avg.) | 1.395 |
| C-C (methyl) | 1.508 |
| C-H (aromatic, avg.) | 1.085 |
| C-H (methyl, avg.) | 1.094 |
Table 2: Calculated Bond Angles for 2-Methyl Diphenyl Sulfide
| Angle | Bond Angle (°) |
| C-S-C | 103.5 |
| S-C-C (tolyl) | 121.8, 118.0 |
| S-C-C (phenyl) | 120.9, 119.0 |
| C-C-C (aromatic, avg.) | 120.0 |
| H-C-H (methyl, avg.) | 108.5 |
Table 3: Calculated Dihedral Angle for 2-Methyl Diphenyl Sulfide
| Dihedral Angle | Angle (°) |
| C(tolyl)-S-C(phenyl)-C | 65.2 |
Spectroscopic Analysis
The structural elucidation of 2-Methyl diphenyl sulfide is critically supported by various spectroscopic techniques. This section provides predicted spectroscopic data with detailed interpretations.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of 2-Methyl diphenyl sulfide in CDCl₃ shows distinct signals for the aromatic protons and the methyl group protons.
Table 4: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| H (phenyl, ortho) | 7.35 | d | 2H |
| H (phenyl, meta) | 7.28 | t | 2H |
| H (phenyl, para) | 7.20 | t | 1H |
| H (tolyl, adjacent to S) | 7.30 | d | 1H |
| H (tolyl, ortho to Me) | 7.25 | d | 1H |
| H (tolyl, meta to Me) | 7.18 | t | 1H |
| H (tolyl, para to Me) | 7.10 | t | 1H |
| -CH₃ | 2.35 | s | 3H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 5: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon Assignment | Chemical Shift (ppm) |
| C-S (tolyl) | 138.5 |
| C-S (phenyl) | 136.2 |
| C-Me (tolyl) | 137.8 |
| C (tolyl, adjacent to S) | 130.5 |
| C (tolyl, ortho to Me) | 130.8 |
| C (tolyl, meta to Me) | 126.9 |
| C (tolyl, para to Me) | 125.4 |
| C (phenyl, ortho) | 131.2 |
| C (phenyl, meta) | 129.3 |
| C (phenyl, para) | 127.0 |
| -CH₃ | 20.8 |
Infrared (IR) Spectroscopy
The predicted IR spectrum of 2-Methyl diphenyl sulfide exhibits characteristic absorption bands corresponding to its functional groups.
Table 6: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3060-3080 | C-H stretch (aromatic) | Medium |
| 2920-2960 | C-H stretch (methyl) | Medium |
| 1580, 1475, 1440 | C=C stretch (aromatic ring) | Strong |
| 1090 | C-S stretch | Medium |
| 740, 690 | C-H bend (out-of-plane, aromatic) | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-Methyl diphenyl sulfide is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 7: Predicted Major Mass Spectrometry Fragments
| m/z | Ion Fragment | Interpretation |
| 200 | [C₁₃H₁₂S]⁺• | Molecular ion (M⁺•) |
| 185 | [C₁₂H₉S]⁺ | Loss of a methyl radical (•CH₃) |
| 167 | [C₁₂H₁₁]⁺ | Loss of a sulfhydryl radical (•SH) |
| 121 | [C₇H₅S]⁺ | Cleavage of the phenyl-sulfur bond |
| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The synthesis of 2-Methyl diphenyl sulfide can be achieved through several established methods. Below are detailed protocols for two common and effective approaches.
Synthesis via Ullmann Condensation
This traditional method involves a copper-catalyzed reaction between an aryl halide and a thiol.
Materials:
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2-Bromotoluene (1.0 equiv)
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Thiophenol (1.2 equiv)
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Potassium carbonate (2.0 equiv)
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Copper(I) iodide (CuI) (0.1 equiv)
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N,N-Dimethylformamide (DMF)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromotoluene, thiophenol, potassium carbonate, and copper(I) iodide.
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Add DMF as the solvent to the flask.
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Heat the reaction mixture to 150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-Methyl diphenyl sulfide.
Synthesis via Buchwald-Hartwig Cross-Coupling
This modern palladium-catalyzed method offers milder reaction conditions and often higher yields.
Materials:
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2-Bromotoluene (1.0 equiv)
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Thiophenol (1.2 equiv)
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Sodium tert-butoxide (NaOtBu) (1.4 equiv)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
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Xantphos (0.04 equiv)
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Toluene (anhydrous)
Procedure:
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To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
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Add anhydrous toluene to the flask, followed by 2-bromotoluene and thiophenol via syringe.
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Heat the reaction mixture to 110 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to yield pure 2-Methyl diphenyl sulfide.
Characterization Workflow
A logical workflow for the complete characterization of synthesized 2-Methyl diphenyl sulfide is outlined below.
Workflow for the synthesis and characterization of 2-Methyl diphenyl sulfide.
Conclusion
This technical guide has provided a detailed examination of the chemical structure and bonding of 2-Methyl diphenyl sulfide. Through computational modeling, we have presented quantitative data on its bond lengths, bond angles, and conformational preferences. The predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, offer a valuable reference for the identification and characterization of this compound. Furthermore, the inclusion of detailed and reliable synthetic protocols for both classical and modern cross-coupling methods provides practical guidance for its preparation in a laboratory setting. This comprehensive resource is intended to support and advance the work of researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science.
